N-(2-chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide
Description
N-(2-Chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide is a heterocyclic compound featuring a 2-chlorophenyl group linked via an acetamide bridge to a fused cyclopenta-pyrimidino-thiophene core. The synthesis of such compounds typically involves alkylation of thiol-containing heterocycles with chloroacetamide derivatives under basic conditions, as exemplified in related methodologies .
Properties
Molecular Formula |
C17H14ClN3OS2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14ClN3OS2/c18-11-5-1-2-6-12(11)21-14(22)8-23-16-15-10-4-3-7-13(10)24-17(15)20-9-19-16/h1-2,5-6,9H,3-4,7-8H2,(H,21,22) |
InChI Key |
KZRBKRONGXGDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the provided evidence:
Key Structural and Functional Insights:
Chlorophenyl Positional Isomerism: The target compound’s 2-chlorophenyl group may induce distinct electronic effects (e.g., inductive withdrawal) compared to the 4-chlorophenyl analog ().
Heterocyclic Core Variations: The cyclopenta-pyrimidino-thiophene core (target compound) offers a rigid, planar structure conducive to intercalation or enzyme active-site binding. In contrast, thiadiazole () and pyridine () cores provide smaller, more flexible scaffolds with varying electron densities .
Substituent Impact on Physicochemical Properties :
- Bulky groups like naphthyl () or isopropylphenyl () may improve membrane permeability but reduce aqueous solubility. Methyl groups () balance lipophilicity and metabolic stability .
Synthetic Efficiency :
- Yields for chloroacetamide-based syntheses range from 82% () to 85% (), suggesting optimized protocols for thioalkylation reactions. The use of sodium methylate as a base () is a common strategy for deprotonating thiols and facilitating nucleophilic substitution .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to and , though its complex core may require stringent control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .
- Thermal Stability : The high melting point of the thiadiazole analog (212–216°C, ) suggests that heterocyclic rigidity correlates with thermal stability, a property critical for pharmaceutical formulation .
- Biological Relevance : While direct activity data for the target compound is absent, structural analogs with thiadiazole or pyrimidine cores exhibit antimicrobial and kinase-inhibitory properties, highlighting the scaffold’s versatility .
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